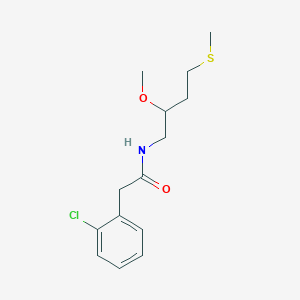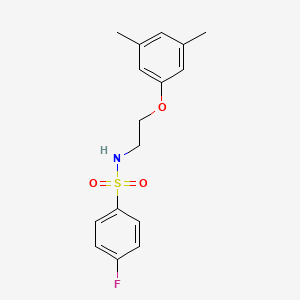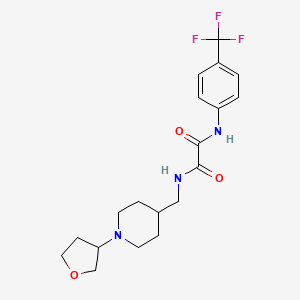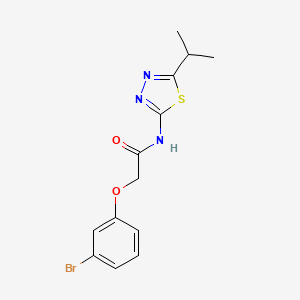![molecular formula C23H16N2O2 B2797586 17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 19392-46-2](/img/structure/B2797586.png)
17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione” is also known as Abiraterone . It is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis .
Synthesis Analysis
The synthesis of Abiraterone involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis
Abiraterone has the molecular formula C24H31NO and a molecular weight of 349.509 . It is a 3β-sterol that is androsta-5,16-dien-3β-ol substituted at position 17 by a 3-pyridyl group .Chemical Reactions Analysis
Abiraterone is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . It is used for the treatment of metastatic castration-resistant prostate cancer .Physical And Chemical Properties Analysis
Abiraterone has a molecular weight of 391.55 and a density of 1.14±0.1 g/cm3 (Predicted) . It has a melting point of 227-228 °C (Solv: toluene (108-88-3)) .Applications De Recherche Scientifique
Computational Analysis and Crystal Structure
Computational calculations and crystal structure analysis of similar anthracene-based Diels-Alder adducts have been conducted. Studies like these typically involve comparing density functional theory (DFT) optimized geometries to solid-state crystal structures. This approach helps to understand the intermolecular interactions and the accuracy of computational predictions, especially in complex organic compounds like the one (Hillman, Tanski, & Roberts, 2020).
Synthesis and Structure of Macrocycles
The synthesis of pyridine-containing macrocycles and their metal complexes have been explored. Such macrocycles, which include structural elements similar to the compound , can bind various metals, influencing their electronic and structural properties. The crystal structure of these macrocycles, when combined with metals, provides insight into the potential applications of similar compounds in areas like catalysis or material science (Alcock, Balakrishnan, Moore, & Pike, 1987).
Application in Ion-Selective Electrodes
Pyridine-based macrocycles containing nitrogen, oxygen, and sulfur have been studied for their use as ion-selective electrodes. The crystal structures of these compounds give insights into their potential for selective ion transport, which is crucial in sensor technology and separation processes (Casabó, Escriche, Alegret, Jaime, Pérez-Jiménez, Rius, Molins, Miravitlles, Teixidor, & Mestres, 1991).
Chemical Synthesis and Potential Applications
The reaction of pyridine derivatives with other compounds to produce tricyclic adducts indicates the potential for chemical synthesis in creating new compounds with unique properties. This process may lead to the development of new materials or pharmaceuticals (Obrech, Schönholzer, Jenny, Prewo, & Heimgartner, 1988).
Orientations Futures
The development of new methods for the synthesis of Abiraterone which allow to obtain the target products in one synthetic stage with high yields is an urgent task . The use of microwave-assisted organic reactions using dry media has been suggested as a potential method due to its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in the testes, adrenal glands, and prostate tumor tissues and is essential for the biosynthesis of androgens .
Mode of Action
The compound acts as an androgen synthesis inhibitor, capable of inhibiting CYP17 . It is converted into its active form in the body, which then binds to CYP17 and inhibits its activity . This prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives .
Biochemical Pathways
By inhibiting CYP17, the compound disrupts the androgen biosynthesis pathway. This leads to a decrease in the production of androgens in the testes, adrenal glands, and prostate tumor tissues . As a result, the growth of prostate cancer cells, which requires androgens, is inhibited .
Result of Action
The inhibition of androgen production results in the suppression of prostate cancer cell growth . This is because these cells require androgens for their growth . Therefore, the compound has potential therapeutic effects in the treatment of prostate cancer .
Propriétés
IUPAC Name |
17-pyridin-3-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-22-20-18-14-7-1-2-8-15(14)19(17-10-4-3-9-16(17)18)21(20)23(27)25(22)13-6-5-11-24-12-13/h1-12,18-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBZRGDLLXHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)


![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)



![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)